2-Chloro-5-nitrobenzoyl chloride

Overview

Description

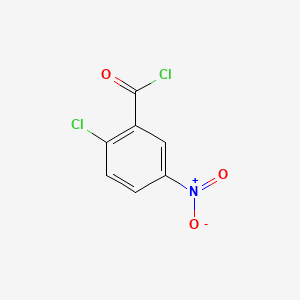

2-Chloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of both a chloro and a nitro group on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzoyl chloride is typically synthesized from 2-chloro-5-nitrobenzoic acid. The preparation involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3Cl2NO4+SOCl2→C7H3Cl2NO3+SO2+HCl

The reaction is carried out in the presence of a solvent such as dichloromethane, and the mixture is heated to reflux until the evolution of gases ceases .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-5-nitrobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed:

Amides, esters, and thioesters: from nucleophilic substitution.

2-Chloro-5-aminobenzoyl chloride: from reduction.

2-Chloro-5-nitrobenzoic acid: from hydrolysis

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Chloro-5-nitrobenzoyl chloride is commonly used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a nitro group into aromatic systems makes it valuable for creating active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antimicrobial Agents

In a study focusing on the synthesis of novel antimicrobial agents, researchers utilized this compound to synthesize derivatives that exhibited enhanced antibacterial activity against resistant strains. The compound served as a key building block, facilitating the introduction of various functional groups through nucleophilic substitution reactions.

Agrochemical Applications

This compound is also employed in the formulation of agrochemicals, particularly herbicides and fungicides. Its chlorinated structure contributes to the efficacy and stability of these chemicals in agricultural applications.

Data Table: Agrochemical Formulations

| Agrochemical Product | Active Ingredient | Application Type |

|---|---|---|

| Herbicide A | This compound derivative | Weed control |

| Fungicide B | Similar nitrobenzoyl derivatives | Fungal infection control |

Development of Dyes and Pigments

The unique chemical structure of this compound allows it to be used in the synthesis of dyes and pigments. Its reactive chlorobenzoyl group can participate in coupling reactions, leading to vibrant colorants used in textiles and plastics.

Case Study: Synthesis of Dyes

A research project demonstrated the use of this compound in synthesizing azo dyes. The reaction involved coupling with amines, resulting in dyes with excellent lightfastness and washfastness properties, suitable for industrial applications.

Research Applications in Organic Chemistry

In organic chemistry research, this compound serves as a reagent for various transformations, including acylation reactions and as a precursor for more complex organic molecules.

Example Reactions

- Acylation Reactions :

- Used to acylate amines and alcohols, forming amides and esters.

- Formation of Nitro Compounds :

- Acts as a nitro group donor in electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical pathways. The compound’s ability to inhibit enzymes and interact with biological targets makes it valuable in medicinal chemistry .

Comparison with Similar Compounds

- 2-Chloro-5-nitrobenzoic acid

- 2-Chloro-4-nitrobenzoyl chloride

- 4-Chloro-3-nitrobenzoyl chloride

- 2-Chloro-3-nitrobenzoyl chloride

Comparison: 2-Chloro-5-nitrobenzoyl chloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in synthetic transformations .

Biological Activity

2-Chloro-5-nitrobenzoyl chloride (CAS Number: 25784-91-2) is a compound with significant biological activity and utility in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃Cl₂NO₃

- Molecular Weight : 220.01 g/mol

- Melting Point : 58 °C

- Boiling Point : 158 °C

The primary mechanism of action for this compound involves its reactivity towards nucleophiles due to the presence of both a chloro and a nitro group. The chloro group is particularly susceptible to nucleophilic attack, facilitating the formation of various derivatives. The nitro group can undergo reduction to yield amino derivatives, which can participate in biochemical pathways, making this compound valuable in synthesizing biologically active molecules such as enzyme inhibitors and receptor antagonists .

Biological Applications

- Pharmaceutical Synthesis :

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting various diseases.

- Microbial Degradation :

Case Study 1: Microbial Degradation of 2-Chloro-5-Nitrophenol

A study investigated the ability of Cupriavidus sp. strain CNP-8 to degrade 2C5NP, a chlorinated nitroaromatic pollutant closely related to this compound. Key findings include:

- Strain CNP-8 utilized 2C5NP as a sole source of carbon and nitrogen.

- The degradation kinetics were characterized using a modified Gompertz model, revealing a maximum degradation rate of at a substrate concentration of .

| Concentration (mM) | Time (h) | Degradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | - |

| 0.4 | 42 | 21.2 |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

Case Study 2: Synthesis of Antimicrobial Agents

Research has highlighted the synthesis of novel antimicrobial agents utilizing derivatives of this compound. These compounds demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The biological activity and synthetic utility of this compound can be compared with similar compounds:

| Compound | Key Features |

|---|---|

| 2-Chloro-5-nitrobenzoic acid | Used in similar synthetic pathways; less reactive due to carboxylic acid group. |

| 2-Chloro-4-nitrobenzoyl chloride | Similar reactivity; different substitution pattern affects biological activity. |

| 4-Chloro-3-nitrobenzoyl chloride | Offers distinct selectivity in enzyme interactions compared to its analogs. |

Safety and Handling

Due to its reactive nature, safety precautions are essential when handling this compound:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid?

The synthesis typically involves treating 2-chloro-5-nitrobenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl dichloride. Key parameters include:

- Catalytic additives : N,N-dimethylformamide (DMF) or N-methylacetamide is used to enhance reactivity, likely by activating the carboxylic acid via intermediate formation .

- Solvent and temperature : Dichloromethane (DCM) at 50°C or reflux conditions in benzene are common. Lower temperatures (0–20°C) may reduce side reactions .

- Workup : Distillation under reduced pressure or filtration after water washing yields the product as a solid (e.g., yellow or orange crystals) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., C=O stretch at ~1750 cm⁻¹) and aromatic substitution patterns .

- Mass spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula (C₇H₃Cl₂NO₃) .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to HCl/SO₂ gas evolution during synthesis .

- Storage : Store at –20°C or –80°C in airtight containers to prevent hydrolysis; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies in yields (e.g., 44% vs. >80%) may arise from:

- Reagent ratios : Excess thionyl chloride (e.g., 7:1 molar ratio to acid) improves conversion .

- Solvent polarity : DCM vs. benzene affects reaction kinetics and side-product formation .

- Catalyst optimization : Systematic screening of DMF or pyridine additives can enhance selectivity .

- Reaction monitoring : In-situ FTIR or TLC tracks intermediate formation and completion .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

The electron-withdrawing nitro and chloro groups activate the carbonyl carbon toward nucleophiles (e.g., amines, alcohols):

- Amide formation : Reacts with primary/secondary amines in aprotic solvents (e.g., DCM) to yield benzamides, with HCl scavengers (e.g., Et₃N) improving yields .

- Steric effects : Bulky amines require prolonged reaction times or elevated temperatures .

- Competitive hydrolysis : Moisture-sensitive conditions are critical to avoid undesired benzoic acid derivatives .

Q. How does this compound perform in heterocyclic synthesis (e.g., benzimidazoles)?

It serves as a key intermediate in cyclization reactions:

- Benzimidazole synthesis : Reacts with o-phenylenediamine to form N-(2-aminophenyl)-2-chloro-5-nitrobenzamide, which cyclizes in acetic acid to yield 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole .

- Kinetic vs. thermodynamic control : Temperature and acid strength influence regioselectivity in cyclization .

Q. What strategies improve the stability of this compound in long-term storage?

- Desiccants : Store with molecular sieves or silica gel to absorb residual moisture .

- Inert atmosphere : Argon or nitrogen blankets prevent oxidative degradation .

- Lyophilization : Freeze-drying as a solid reduces hydrolysis rates compared to solution storage .

Q. How can researchers mitigate low yields in Friedel-Crafts acylation reactions using this compound?

Example: Ketone synthesis with thiophenes or aromatic ethers often suffers from poor yields (e.g., 44% in 2-chloro-5-nitrophenyl 3-chloro-2-thienyl ketone) .

- Catalyst optimization : AlCl₃ or FeCl₃ may enhance electrophilicity, but stoichiometry must balance activation vs. over-chlorination .

- Solvent polarity : Low-polarity solvents (e.g., DCM) stabilize charged intermediates .

Q. Methodological Challenges

Q. What analytical methods differentiate this compound from its hydrolysis byproducts?

- HPLC-MS : Monitors hydrolysis kinetics by detecting 2-chloro-5-nitrobenzoic acid (retention time shifts) .

- Titration : Quantifies residual acyl chloride groups via reaction with excess aniline and back-titration .

Q. How do electronic effects influence the compound’s reactivity in multi-step syntheses?

The nitro group’s meta-directing nature and chloro’s ortho/para-directing effects dictate regioselectivity in subsequent functionalizations (e.g., Suzuki couplings or reductions) . Computational DFT studies can predict sites for electrophilic/nucleophilic attacks .

Properties

IUPAC Name |

2-chloro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLKKYALUKXVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067148 | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-91-2 | |

| Record name | 2-Chloro-5-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.